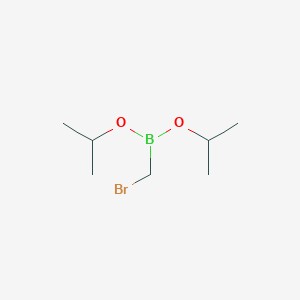

Diisopropyl(bromomethyl)boronate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bromomethyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BBrO2/c1-6(2)10-8(5-9)11-7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHYYZNZIWONBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CBr)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376285 | |

| Record name | Diisopropyl(bromomethyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137297-49-5 | |

| Record name | Diisopropyl(bromomethyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl (Bromomethyl)boronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diisopropyl(bromomethyl)boronate: A Technical Guide for Researchers

An In-depth Technical Guide on Diisopropyl(bromomethyl)boronate (CAS No. 137297-49-5) for Researchers, Scientists, and Drug Development Professionals.

This compound is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis.[1] Its utility spans from the creation of complex small molecules to the development of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid under standard conditions.[2][3] It is recognized for its utility in forming carbon-boron bonds, which are pivotal in constructing complex pharmaceutical and agrochemical structures.[1][2] The compound is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 137297-49-5 | [2][4][5] |

| Molecular Formula | C₇H₁₆BBrO₂ | [2] |

| Molecular Weight | 222.92 g/mol | [2][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][3][4] |

| Boiling Point | 138.7 °C at 760 mmHg | [5] |

| Density | 1.156 g/cm³ | [5] |

| Refractive Index | 1.4230-1.4270 (n20D) | [2][5] |

| Flash Point | 37.7 °C / 38 °C | [4][5] |

| Purity | ≥ 95% (GC) | [2] |

| Storage Conditions | Refrigerator (0-10°C), under inert gas | [4][5] |

| Synonyms | (Bromomethyl)boronic Acid Diisopropyl Ester | [3][4][5] |

Experimental Protocols

This compound is a key reagent in several important organic transformations, most notably the Matteson homologation and as a precursor for Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound via Matteson Homologation

A common method for the synthesis of α-halo boronic esters is through the Matteson homologation. This procedure involves the reaction of a boronic ester with a lithiated dihalomethane. The following is a representative protocol adapted from established methodologies.

Materials:

-

Triisopropyl borate

-

Dibromomethane

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Liquid nitrogen

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve dibromomethane (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -100°C using a liquid nitrogen/ethanol bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -95°C. Stir the resulting solution for 30 minutes to generate (bromomethyl)lithium in situ.[6]

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.0 equivalent) in anhydrous THF and cool to -78°C.

-

Transfer the cold triisopropyl borate solution to the (bromomethyl)lithium solution via cannula, while maintaining the reaction temperature at -100°C.

-

Stir the reaction mixture at -100°C for 1 hour, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Application in Suzuki-Miyaura Cross-Coupling

This compound can be converted to a variety of (substituted-methyl)boronic esters, which are then used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Materials:

-

Aryl or vinyl halide (e.g., Aryl-Br)

-

Boronic ester derived from this compound (e.g., R-CH₂-B(O-iPr)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or KOH)[7]

-

Solvent (e.g., 1,4-dioxane, THF, water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent(s).

-

Add the palladium catalyst (0.01-0.05 equivalents) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[8]

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Applications in Drug Development

Boron-containing compounds, particularly boronic acids and their esters, have emerged as a significant class of molecules in medicinal chemistry.[9] this compound serves as a valuable precursor for synthesizing these bioactive molecules.

Inhibitors of Penicillin-Binding Proteins (PBPs)

The rise of antibiotic resistance is a major global health concern. Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall biosynthesis and are the primary targets of β-lactam antibiotics.[2][10] Boronic acids have been investigated as inhibitors of PBPs. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of the PBP, thereby inhibiting its function and disrupting cell wall synthesis.[4]

The boron atom in the boronic acid is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine. This forms a stable tetrahedral boronate adduct, mimicking the tetrahedral transition state of the natural substrate.[2][4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Diisopropyl(bromomethyl)boronate

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

Diisopropyl(bromomethyl)boronate is a valuable synthetic intermediate extensively utilized in organic chemistry and medicinal chemistry. Its utility lies in its capacity to serve as a precursor for the formation of carbon-boron bonds, which are pivotal in the construction of complex organic molecules. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, including a detailed experimental protocol, quantitative data, and a visualization of the synthetic pathway. This document is intended to equip researchers, scientists, and professionals in drug development with the necessary information to safely and efficiently synthesize this important reagent. The compound is a versatile building block in the preparation of various boronic acid derivatives, which have applications in the development of pharmaceuticals and agrochemicals.[1][2][3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the in situ generation of (bromomethyl)lithium, which then reacts with triisopropyl borate.[4][5] This reaction is typically performed at low temperatures to ensure the stability of the reactive intermediates.

Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Parameter | Value | Reference(s) |

| Reactants | ||

| Dibromomethane | 1.0 - 1.2 equivalents | [4] |

| n-Butyllithium | 1.0 - 1.05 equivalents | [4] |

| Triisopropyl borate | 1.0 equivalent | [4][5] |

| Reaction Conditions | ||

| Solvent | Tetrahydrofuran (THF) | [4][5] |

| Temperature | -78 °C | [4][5] |

| Product Information | ||

| Yield | 89% | [5] |

| Molecular Formula | C₇H₁₆BBrO₂ | [1][2] |

| Molecular Weight | 222.92 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Purity (GC) | ≥ 95% | [1] |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound in a laboratory setting.

Materials and Equipment

-

Reagents:

-

Dibromomethane (CH₂Br₂)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate ((i-PrO)₃B)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

-

Procedure

Caption: Experimental workflow for the synthesis of this compound.

1. Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inert gas inlet, add dibromomethane (1.2 equivalents) and triisopropyl borate (1.0 equivalent) to anhydrous tetrahydrofuran (THF).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

2. In situ Generation of (Bromomethyl)lithium and Reaction:

-

Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal temperature at or below -75 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture at -78 °C for 2-3 hours.

3. Quenching and Work-up:

-

While the reaction is still at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., three times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

Purify the crude this compound by vacuum distillation to yield a colorless to slightly yellow liquid.[6] For similar boronic esters, distillation under reduced pressure is an effective purification method.[6]

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Dibromomethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

The reaction is conducted at a very low temperature, and appropriate personal protective equipment (cryogenic gloves, safety glasses) should be worn.

-

All glassware must be thoroughly dried to prevent quenching of the organolithium reagent.

Conclusion

The synthesis of this compound via the in situ generation of (bromomethyl)lithium is a reliable and high-yielding method. Careful control of the reaction temperature is critical for the success of the synthesis. The detailed protocol and data provided in this guide should enable proficient chemists to successfully prepare this important synthetic building block for their research and development needs. The versatility of this compound in organic synthesis, particularly in the formation of carbon-boron bonds, makes it a key reagent in the toolbox of synthetic chemists.[3]

References

An In-depth Technical Guide to the Mechanism of Action of Diisopropyl(bromomethyl)boronate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diisopropyl(bromomethyl)boronate is a versatile organoboron compound primarily utilized as a synthetic intermediate and a prodrug moiety in medicinal chemistry.[1] Its mechanism of action is not direct but is realized through its conversion to active boronic acid derivatives. These derivatives function predominantly as potent, reversible-covalent inhibitors of key enzymatic targets, most notably the proteasome. Inhibition of the proteasome disrupts critical cellular pathways, including the NF-κB signaling cascade, leading to downstream effects such as cell cycle arrest and apoptosis. This guide details the conversion of this compound to its active forms, elucidates the molecular mechanisms of target inhibition, presents quantitative data on derivative compounds, outlines relevant experimental protocols, and provides visual diagrams of the key pathways involved.

Chemical and Physical Properties

This compound is a boronic acid ester characterized by a bromine atom attached to the methyl group, with the boron atom protected by two isopropyl groups. This structure makes it a valuable reagent for introducing the bromomethylboronate functional group in organic synthesis.[1][2]

| Property | Value | Reference |

| CAS Number | 137297-49-5 | [1][2][3] |

| Molecular Formula | C₇H₁₆BBrO₂ | [1][2] |

| Molecular Weight | 222.92 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 138.7 °C at 760 mmHg | [2] |

| Density | 1.156 g/cm³ | [2] |

| Refractive Index | n20/D 1.43 | [1] |

| Storage Temperature | 2 - 8 °C, Refrigerator, Freezer | [1][2][3] |

| Purity | ≥ 95% | [1][3] |

Core Mechanism of Action: A Prodrug Strategy

This compound functions as a prodrug or a synthetic precursor. The diisopropyl ester group serves as a protecting group for the highly reactive boronic acid moiety.[4] In a biological environment, it is presumed that cellular esterases hydrolyze the ester bonds, unmasking the active bromomethylboronic acid. This active species, or derivatives synthesized from it, can then interact with biological targets.[5][6] This strategy improves the stability and handling of the boronic acid for synthetic applications and can potentially enhance bioavailability in therapeutic contexts.[5]

Molecular Targets and Signaling Pathways

The primary mechanism of action of compounds derived from this compound is the inhibition of enzymes, particularly those with a nucleophilic serine or threonine in their active site.[7][8]

Boronic acid derivatives are renowned for their ability to inhibit the 26S proteasome.[9][10] The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, thereby regulating processes like cell cycle progression, signal transduction, and apoptosis.[11][12]

The boron atom in the active boronic acid forms a stable, yet reversible, tetrahedral covalent bond with the N-terminal threonine hydroxyl group within the chymotrypsin-like (β5) active site of the 20S proteasome core particle.[12] This interaction blocks the catalytic activity of the proteasome, preventing the degradation of target proteins.[12]

A major consequence of proteasome inhibition is the disruption of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving an activation signal (e.g., from TNF-α), the IKK complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[13][15]

By blocking proteasomal activity, boronic acid-based inhibitors prevent the degradation of IκBα.[13] As a result, IκBα remains bound to NF-κB, preventing its translocation to the nucleus. This nuclear exclusion blocks the transcription of NF-κB target genes, which include pro-inflammatory cytokines, anti-apoptotic proteins, and cell adhesion molecules.[16][17]

Derivatives of this compound have been investigated as inhibitors for other enzyme classes:

-

Penicillin-Binding Proteins (PBPs): Boronic acids are explored as inhibitors of PBPs, which are bacterial enzymes crucial for cell wall synthesis, presenting a potential avenue for new antibiotics.[2][6]

-

Serine Proteases: Beyond the proteasome, other serine proteases like prostate-specific antigen (PSA) can be targeted.[18][19]

-

Histone Deacetylases (HDACs): Dual-target inhibitors that act on both proteasomes and HDACs have been designed from peptide boronate derivatives to overcome drug resistance in cancers like multiple myeloma.[20]

Quantitative Data of Derivative Compounds

This compound is the starting material for synthesizing active compounds. The following table summarizes the inhibitory activities of representative boronic acid derivatives reported in the literature.

| Compound ID | Target(s) | Cell Line / Assay | IC₅₀ Value | Reference |

| ZY-2 | Proteasome & HDACs | RPMI-8226 (MM) | 6.66 nM | [20] |

| ZY-2 | Proteasome & HDACs | U266 (MM) | 4.31 nM | [20] |

| ZY-2 | Proteasome & HDACs | KM3/BTZ (Bortezomib-Resistant) | 8.98 nM | [20] |

| ZY-13 | Proteasome & HDACs | RPMI-8226 (MM) | - | [20] |

| Bortezomib | Proteasome | KM3/BTZ (Bortezomib-Resistant) | 226 nM | [20] |

| Compound 15 | Proteasome | Proteasome Inhibition Assay | 4.60 nM | [18] |

| Bortezomib | Proteasome | Proteasome Inhibition Assay | 7.05 nM | [18] |

MM: Multiple Myeloma

Experimental Protocols

The following protocols are representative of the synthesis and biological evaluation of inhibitors derived from boronate esters.

This protocol is adapted from methodologies used for creating boronic acid-containing compounds for anticancer studies.[18]

-

Intermediate Formation: A chalcone intermediate (e.g., containing a phenol group) is synthesized via a Claisen-Schmidt aldol condensation.

-

Borylation Step:

-

To a solution of the chalcone intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 equivalents).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of pinacol (bromomethyl)boronate (a related reagent, 1.2 equivalents) in THF dropwise. Note: this compound could be used in a similar fashion.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting pinacol-protected boronic ester by column chromatography.

-

-

Deprotection:

-

Dissolve the purified boronic ester in a mixture of THF and water.

-

Add an aqueous solution of sodium hydroxide (NaOH) and stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Acidify the mixture with HCl and extract the final boronic acid product.

-

Purify as needed.

-

This protocol is a standard method for assessing the cytotoxic effects of synthesized inhibitors on cancer cell lines.[20]

-

Cell Seeding: Seed cancer cells (e.g., RPMI-8226) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., ZY-2) in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for an additional 48-72 hours at 37 °C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a key enabling reagent in medicinal chemistry. Its primary mechanism of action is indirect, serving as a stable precursor for active boronic acid inhibitors. These inhibitors target critical cellular machinery, with the proteasome being a principal target. By inhibiting the proteasome, these compounds disrupt protein homeostasis and block vital signaling pathways like NF-κB, ultimately inducing apoptosis in rapidly dividing cells. The modularity of synthesis using this compound and related reagents allows for the development of highly potent and selective inhibitors, making it a compound of significant interest for drug discovery professionals targeting cancer and inflammatory diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 137297-49-5 [sigmaaldrich.com]

- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Frontiers | Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss [frontiersin.org]

- 16. Inhibition of NF-κB improves the stress resistance and myogenic differentiation of MDSPCs isolated from naturally aged mice | PLOS One [journals.plos.org]

- 17. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Diisopropyl(bromomethyl)boronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl(bromomethyl)boronate is a valuable reagent in organic synthesis, particularly in the formation of carbon-boron bonds for the construction of complex molecules. As with any chemical compound used in exacting research and development environments, a thorough understanding of its structural and spectroscopic properties is paramount for quality control, reaction monitoring, and characterization of its derivatives. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

While experimental spectra for this specific compound are not widely available in public databases, the information herein is based on established principles of spectroscopy and data from analogous boronic esters. This guide serves as a practical reference for researchers working with this and similar compounds.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the chemical structure and comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound (C₇H₁₆BBrO₂), ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | septet | 2H | O-CH (CH₃)₂ |

| ~2.5 | s | 2H | Br-CH₂ -B |

| ~1.2 | d | 12H | O-CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~70 | O-C H(CH₃)₂ |

| ~25 (broad) | Br-C H₂-B |

| ~24 | O-CH(C H₃)₂ |

Note: The carbon attached to boron often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted ¹¹B NMR Data (CDCl₃, 128 MHz)

| Chemical Shift (δ) ppm | Comments |

| ~30 - 35 | Typical for a tricoordinate boronic ester. The signal will be a broad singlet. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. This compound is a liquid, and its IR spectrum can be obtained from a thin film.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 - 2870 | Strong | C-H stretch (alkyl) |

| 1470 - 1450 | Medium | C-H bend (alkyl) |

| 1380 - 1320 | Strong | B-O stretch |

| 1145 - 1100 | Strong | C-O stretch |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Comments |

| [M]⁺ | 222.0427 / 224.0406 | Molecular ion peak. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity. |

| [M-CH(CH₃)₂]⁺ | 179.0040 / 181.0020 | Loss of an isopropyl group. |

| [M-OCH(CH₃)₂]⁺ | 163.9989 / 165.9969 | Loss of an isopropoxy group. |

| [M-Br]⁺ | 143.1236 | Loss of a bromine atom. |

The monoisotopic mass of this compound is 222.04267 Da.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy of Boronic Esters

Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using standard parameters. Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹¹B NMR: Acquire the boron spectrum. A specific boron probe or a broadband probe tuned to the ¹¹B frequency is required. Due to the quadrupolar nature of the ¹¹B nucleus, the signals are typically broad.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) is typically used as an internal reference. For ¹¹B NMR, an external standard such as BF₃·OEt₂ can be used.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy of Liquid Samples

Objective: To obtain an infrared spectrum of liquid this compound.

Method 1: Thin Film on Salt Plates

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Tissues

Procedure:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of the liquid this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Method 2: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol)

-

Tissues

Procedure:

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a single drop of the liquid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will generate the final spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

-

Mass Spectrometry of Small Organic Molecules

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Vials and syringes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent. A typical concentration is in the range of 1-10 µg/mL.

-

Filter the sample solution if any particulate matter is present to avoid clogging the instrument.

-

-

Instrument Setup:

-

Set the mass spectrometer to the desired ionization mode (positive or negative ion mode). For this compound, positive ion mode is likely to be more informative.

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern, which will be characteristic for a bromine-containing compound.

-

Propose structures for the major fragment ions.

-

If high-resolution mass spectrometry is used, determine the elemental composition from the accurate mass measurement.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of a chemical compound.

Caption: Integration of multimodal spectroscopic data for structural elucidation.

References

Solubility of Diisopropyl(bromomethyl)boronate in organic solvents

An In-depth Technical Guide on the Solubility of Diisopropyl(bromomethyl)boronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organoboron compound with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its utility as a synthetic intermediate for creating complex molecules, including pharmaceuticals and agrochemicals, makes understanding its physical properties crucial for process optimization, formulation, and scale-up.[1][2] This technical guide addresses the solubility of this compound in organic solvents. While specific quantitative solubility data is not widely available in peer-reviewed literature, this document provides a comprehensive overview of the general solubility characteristics of related boronic esters, a detailed experimental protocol for determining its solubility, and a summary of its key physicochemical properties.

Introduction

This compound (CAS RN: 137297-49-5) is a key reagent used in the formation of carbon-boron bonds, which are fundamental for building complex molecular architectures.[1] It serves as a valuable building block for the synthesis of various boronic acid derivatives, which have potential applications as therapeutic agents, such as inhibitors of penicillin-binding proteins.[2] The efficiency of reactions involving this reagent, as well as its purification and formulation, are directly influenced by its solubility in various organic media.

This guide serves two primary purposes: first, to consolidate the known physicochemical properties of this compound, and second, to provide researchers with a robust experimental methodology to determine its solubility in solvents relevant to their work.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 137297-49-5 | [2][3][4] |

| Molecular Formula | C₇H₁₆BBrO₂ | [1][2][3] |

| Molecular Weight | 222.92 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [1][5] |

| Boiling Point | 138.7 °C at 760 mmHg | [2][5] |

| Density | ~1.156 - 1.2 g/cm³ | [2][5] |

| Refractive Index | 1.4230 - 1.43 | [1][2][3] |

| Flash Point | ~38 °C | [2][4] |

| Storage Conditions | Refrigerate (0-10°C), store under inert gas | [1][2][4] |

| Sensitivities | Moisture and heat sensitive | [4][5] |

General Solubility Characteristics of Boronic Esters

While specific solubility data for this compound is scarce, general trends can be inferred from studies on related boronic acids and their esters.

-

Effect of Esterification : The esterification of boronic acids, such as the formation of diisopropyl esters, generally increases their solubility in organic solvents compared to the parent acids.[6] Studies on phenylboronic acid and its pinacol ester, for instance, have shown that the ester form has enhanced solubility in solvents like chloroform, acetone, and ethers.[7]

-

Solvent Polarity : Boronic esters, behaving as typical organic compounds, are expected to exhibit solubility patterns governed by the "like dissolves like" principle.[8] Their solubility is generally higher in non-polar to moderately polar aprotic organic solvents.

-

Expected Solubility : Based on its structure, this compound is anticipated to be soluble in common organic solvents such as ethers (e.g., diethyl ether, THF), chlorinated hydrocarbons (e.g., dichloromethane, chloroform), and ketones (e.g., acetone).[7][8] It is expected to have lower solubility in highly polar protic solvents and non-polar aliphatic hydrocarbons.

Given the lack of quantitative data, experimental determination is necessary for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the dynamic (synthetic) method.[6][7][8] This method involves preparing samples of known composition and observing the temperature at which the solid phase completely dissolves upon slow heating.[8]

Materials and Apparatus

-

Solute : this compound, purity >95%

-

Solvents : High-purity, anhydrous organic solvents of interest

-

Equipment :

-

Analytical balance (precision ±0.1 mg)

-

Airtight glass vials or test tubes

-

Magnetic stirrer and micro-stir bars

-

Programmable controlled temperature bath (precision ±0.1 °C)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (visual observation can be used as an alternative)[6][7]

-

Experimental Workflow

The workflow for determining the solubility curve is depicted in the diagram below.

Figure 1: Experimental workflow for dynamic solubility determination.

Step-by-Step Procedure

-

Sample Preparation :

-

Using an analytical balance, accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise weight of the desired organic solvent to the vial to achieve a known mole fraction.

-

Add a small magnetic stir bar and seal the vial tightly to prevent evaporation and moisture ingress.[6]

-

-

Solubility Measurement :

-

Place the sealed vial into the temperature-controlled bath. Ensure the sample is rigorously stirred.

-

Begin heating the sample at a slow, constant rate (e.g., 0.3 K/h) to maintain thermal equilibrium.[8]

-

Monitor the solution's turbidity. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.[7]

-

Record this temperature with high precision.

-

-

Data Analysis :

-

Repeat the procedure for several different mole fractions of the solute in the same solvent.

-

Plot the recorded solubility temperatures (T) against the corresponding mole fractions (x) of this compound.

-

The resulting plot is the solubility curve, which provides the equilibrium solubility data across a range of temperatures.

-

Role in Organic Synthesis

This compound is rarely the final product but rather a critical intermediate. Its primary function is to serve as a precursor for more complex boronic esters through nucleophilic substitution at the bromomethyl group. This functionalized intermediate can then be used in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Figure 2: Synthetic utility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be published, its general behavior can be inferred from related boronic esters. It is expected to be soluble in common aprotic organic solvents. For researchers requiring precise solubility values for reaction design, process modeling, or formulation, the detailed dynamic protocol provided in this guide offers a reliable method for generating this critical data. The continued use of this versatile reagent in synthetic chemistry underscores the importance of systematically characterizing its fundamental physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Diisopropyl (Bromomethyl)boronate | 137297-49-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Diisopropyl (bromomethyl)boronate | CAS#:137297-49-5 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Thermal Landscape of Diisopropyl(bromomethyl)boronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A foundational understanding of the physicochemical properties of Diisopropyl(bromomethyl)boronate is essential for its handling, storage, and application. Key properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 137297-49-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₆BBrO₂ | [1][2][3][4][5] |

| Molecular Weight | 222.92 g/mol | [1][2][5] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 138.7 °C at 760 mmHg | [1] |

| Flash Point | 37.7 °C | [1] |

| Density | 1.156 g/cm³ | [1] |

| Refractive Index | 1.4230-1.4270 | [1][3] |

| Storage Conditions | Refrigerator (2-8 °C), under inert gas, protected from moisture. | [2][6] |

Thermal Stability and Decomposition

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not currently available in the public domain. However, the thermal behavior of boronic esters is influenced by factors such as the nature of the esterifying alcohol and the substituents on the boron atom. Generally, boronic esters are susceptible to hydrolysis and oxidation, and their thermal stability can be a critical parameter in reaction and process design.[7]

Hypothetical Thermal Decomposition Pathway

Based on the principles of organic and organoboron chemistry, a hypothetical thermal decomposition pathway for this compound can be proposed. At elevated temperatures, the compound may undergo a series of reactions, including isomerization, elimination, and fragmentation.

One plausible initial step is the intramolecular rearrangement to form a more stable boroxine trimer, especially in the presence of trace moisture which can initiate hydrolysis to the corresponding boronic acid. Another potential pathway involves the elimination of isopropylene and hydrogen bromide.

The following diagram illustrates a simplified, hypothetical decomposition pathway.

Experimental Protocols

Synthesis of this compound

Materials:

-

Magnesium turnings

-

Dibromomethane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triisopropyl borate

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of dibromomethane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (bromomethylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.

-

Borylation: The freshly prepared Grignard reagent is cooled in an ice-salt bath. A solution of triisopropyl borate in anhydrous diethyl ether is added dropwise, maintaining the temperature below 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to slightly yellow liquid.

Thermal Analysis by Thermogravimetric Analysis (TGA)

To obtain quantitative data on the thermal stability of this compound, a thermogravimetric analysis (TGA) can be performed. The following is a general protocol for the TGA of a liquid sample.[8][9][10][11][12]

Instrument:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The crucible is placed onto the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and prevent oxidation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Analysis of Decomposition Products

To identify the products formed during thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique.

Generalized Workflow for Py-GC-MS Analysis

The following diagram outlines a general workflow for the analysis of thermal decomposition products using Py-GC-MS.[13][14][15][16][17]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various boronic acids and their derivatives, which have significant applications in drug discovery.[1] Boron-containing compounds, particularly boronic acids, are known to act as inhibitors for various enzymes, including proteases and penicillin-binding proteins.[1] The ability to introduce a boronic acid moiety into a drug candidate can enhance its binding affinity and selectivity. Furthermore, the development of stable boronic acid surrogates is an active area of research to overcome the inherent instability of some boronic acids.[7][18]

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. While a lack of direct experimental data necessitates a degree of extrapolation, the provided hypothetical decomposition pathway and generalized experimental protocols offer a valuable starting point for researchers. A thorough experimental investigation employing techniques such as TGA, DSC, and Py-GC-MS is crucial to fully elucidate the thermal behavior of this important synthetic building block. Such data will be instrumental in optimizing its use in organic synthesis and advancing the development of novel boron-based pharmaceuticals.

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 137297-49-5 [sigmaaldrich.com]

- 5. Diisopropyl (Bromomethyl)boronate | C7H16BBrO2 | CID 2762526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diisopropyl (bromomethyl)boronate | CAS#:137297-49-5 | Chemsrc [chemsrc.com]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 11. youtube.com [youtube.com]

- 12. Enhanced Mechanical Performance of Fluoroelastomer Composites with Boron–Gadolinium-Based Fillers for Cutting-Edge Applications [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. archimer.ifremer.fr [archimer.ifremer.fr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling, and Storage of Diisopropyl(bromomethyl)boronate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for Diisopropyl(bromomethyl)boronate (CAS No. 137297-49-5), a key organoboron compound utilized in organic synthesis, medicinal chemistry, and materials science. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Chemical and Physical Properties

This compound is a flammable and irritant liquid. Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C7H16BBrO2[1][2][3] |

| Molecular Weight | 222.92 g/mol [1][2] |

| Appearance | Colorless to light yellow or light orange clear liquid[2] |

| Boiling Point | 138.7 ± 23.0 °C at 760 mmHg[1][4] |

| Flash Point | 37.7 ± 22.6 °C[1][4] |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Vapor Pressure | 8.3 ± 0.2 mmHg at 25°C[1][4] |

| Refractive Index | 1.423[1][2] |

| Purity | >95.0% (GC)[1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category |

| Flammable Liquids | Category 3[1] |

| Skin Corrosion/Irritation | Category 2[1] |

| Serious Eye Damage/Eye Irritation | Category 2A[1] |

Signal Word: Warning[1]

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Safe Handling Protocols

Proper handling of this compound is essential to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] A closed system or local exhaust ventilation is recommended.[1]

-

Safety Equipment: An emergency safety shower and eyewash station must be readily accessible in the work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense for personnel.

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[1] A face shield may be required for splash-prone operations.[1] |

| Hand Protection | Chemical-resistant protective gloves should be worn.[1] |

| Skin and Body Protection | A lab coat or other protective clothing is required.[1] For larger quantities or increased risk of splashing, chemical-resistant aprons and boots may be necessary.[1] |

| Respiratory Protection | If ventilation is inadequate or for emergency situations, a vapor respirator is required.[1] Always follow local and national regulations for respirator use. |

General Handling Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Take precautionary measures against static discharge.[1] Ground and bond containers and receiving equipment.

-

Use only non-sparking tools.

-

Wash hands thoroughly after handling.[1]

-

Keep the container tightly closed when not in use.[1]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C.[2] Some suppliers recommend refrigerated (0-10°C) or freezer storage.[3] Always consult the supplier's specific recommendations.

-

Atmosphere: Store under an inert gas.[1]

-

Container: Keep the container tightly closed.[1]

-

Location: Store in a well-ventilated, cool place.[1] An explosion-proof refrigerator is recommended.[1]

Incompatible Materials

-

Oxidizing agents: Avoid contact with strong oxidizing agents.[1]

-

Moisture: The product is moisture-sensitive.[1] Protect from moisture.[1]

-

Heat: The product is heat-sensitive.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If feeling unwell, seek medical advice.[1] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water and soap.[1] If skin irritation occurs, seek medical attention.[1] Wash contaminated clothing before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1] |

| Ingestion | Rinse mouth.[1] If feeling unwell, seek medical advice.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1]

-

Specific Hazards: The compound may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon monoxide, carbon dioxide, boron oxides, and hydrogen bromide.[1]

-

Fire-Fighting Instructions: Fire-extinguishing work should be done from the windward side.[1] Uninvolved persons should evacuate to a safe place.[1] If safe to do so, remove all ignition sources.[1] Keep containers cool by spraying with water.[1]

-

Protective Equipment: Firefighters must wear personal protective equipment.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[1] Keep people away from and upwind of the spill/leak.[1] Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Containment and Cleanup:

-

Remove all sources of ignition.[1]

-

For small spills, absorb the material with dry sand or an inert absorbent and collect it into an airtight container for disposal.[1]

-

For large spills, contain the spill by bunding.[1]

-

Use spark-proof tools and explosion-proof equipment.[1]

-

Dispose of the collected material in accordance with appropriate laws and regulations.[1]

-

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the critical decision-making and action flow for the safe handling and storage of this compound.

Caption: Workflow for safe handling of this compound.

References

The Advent and Advancement of Bromomethylboronic Esters: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide chronicles the discovery and historical development of bromomethylboronic esters, providing a comprehensive overview of their synthesis, key experimental protocols, and foundational data. This document serves as a core resource on these versatile reagents, charting their evolution from niche intermediates to valuable tools in modern organic chemistry.

Discovery and Early History

The journey of bromomethylboronic esters is intrinsically linked to the pioneering work of Donald S. Matteson in the field of organoboron chemistry. While the first organoboron compound, triethylborane, was synthesized in the 19th century, the specific exploration of α-haloalkylboronic esters began in the mid-20th century. Matteson's research in the 1960s laid the fundamental groundwork for the synthesis and utility of these compounds. His investigations revealed that the boron atom exerts a significant neighboring group effect, facilitating the nucleophilic displacement of the α-halogen. This discovery was a crucial first step toward the development of what is now known as the "Matteson homologation," a powerful method for the stereocontrolled synthesis of complex organic molecules.[1]

A pivotal moment in the history of these compounds was the development of methods to generate (dihalomethyl)lithium reagents, which, when reacted with boronic esters, provided a reliable route to α-halo boronic esters.[1] Matteson and his coworkers extensively documented these developments, with key publications in the 1980s detailing the homologation of boronic esters to their α-chloro and α-bromo analogs.[1][2]

Foundational Synthetic Methodologies

The early synthetic strategies for bromomethylboronic esters were centered around the homologation of existing boronic esters. These methods, while groundbreaking, often required stringent reaction conditions.

The Matteson Homologation

The cornerstone of early α-halo boronic ester synthesis is the Matteson homologation. This reaction involves the treatment of a boronic ester with a (dihalomethyl)lithium reagent, followed by a 1,2-migration of the organic group from the boron to the adjacent carbon, displacing a halide ion. The use of chiral diols to form the initial boronic ester allowed for a high degree of stereocontrol, making this a highly valuable tool in asymmetric synthesis.[1][2]

Synthesis of (Bromomethyl)boronic acid pinacol ester

Key Experimental Protocols

The following protocols are based on the foundational work of Matteson and represent the early methods for preparing α-halo boronic esters.

General Procedure for Matteson Homologation

Materials:

-

Boronic ester (1.0 eq)

-

Dichloromethane or Dibromomethane (1.1 eq)

-

n-Butyllithium (1.1 eq) or Lithium diisopropylamide (LDA) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous zinc chloride (optional, but often used to facilitate rearrangement)

Protocol:

-

A solution of the boronic ester in anhydrous THF is cooled to -100 °C under an inert atmosphere (e.g., argon).

-

In a separate flask, a solution of the dihalomethane in anhydrous THF is also cooled to -100 °C.

-

n-Butyllithium or LDA is added dropwise to the dihalomethane solution to generate the (dihalomethyl)lithium reagent in situ.

-

The freshly prepared (dihalomethyl)lithium solution is then transferred via cannula to the cooled boronic ester solution.

-

The reaction mixture is stirred at -100 °C for a specified time (typically 1-2 hours) to allow for the formation of the boronate 'ate' complex.

-

(Optional) A solution of anhydrous zinc chloride in THF is added to the reaction mixture to promote the 1,2-migration.

-

The reaction is slowly warmed to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.

Quantitative Data from Early Studies

The following table summarizes representative data from the early developmental work on bromomethylboronic esters. It is important to note that yields and specific physical properties can vary depending on the specific substrates and reaction conditions used.

| Compound | Precursor Boronic Ester | Brominating/Chlorinating Agent | Yield (%) | Boiling Point (°C/mmHg) | Spectroscopic Data (Early Reports) |

| Diisopropyl (bromomethyl)boronate | Triisopropyl borate | Dibromomethane/n-BuLi | ~89 | Not specified | Not specified in initial abstracts |

| Pinacol (iodomethyl)boronate | Pinacol (phenylthio)methaneboronate | Methyl iodide | High | Not specified | Not specified in initial abstracts |

| Various α-chloro boronic esters | Various boronic esters | Dichloromethane/n-BuLi or LDA | 70-95 | Variable | Not specified in initial abstracts |

Evolution of Synthetic Methods and Applications

Since the initial discoveries, the synthesis of bromomethylboronic esters has evolved significantly. Modern methods often focus on milder reaction conditions, improved efficiency, and broader substrate scope. These include:

-

Visible light-induced C-H bromination: This method allows for the direct bromination of benzyl boronic esters using N-bromosuccinimide (NBS) under mild conditions.

-

Mechanochemical synthesis: Ball-milling techniques have been developed for the external catalyst-free multicomponent coupling of aryl diazonium salts, alkenes, and metal halides to produce α-halo alkylboronic esters.

-

Copper-catalyzed atom transfer radical addition (ATRA): This approach enables the synthesis of α-haloboronic esters from vinyl boronic esters and alkyl halides.

The applications of bromomethylboronic esters have expanded far beyond their initial use in homologation reactions. They are now key intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals, natural products, and advanced materials. Their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made them invaluable tools for medicinal chemists and materials scientists. The development of the anticancer drug bortezomib, a peptide boronic acid, highlights the profound impact of this class of compounds on drug discovery.

Logical Workflow for Modern Synthesis

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a bromomethylboronic ester using modern techniques.

References

Theoretical Underpinnings and Practical Applications of Diisopropyl(bromomethyl)boronate in Modern Synthesis

For Immediate Release

A comprehensive technical guide has been compiled to elucidate the theoretical reactivity and practical applications of diisopropyl(bromomethyl)boronate, a versatile reagent increasingly employed in the fields of organic synthesis, drug discovery, and materials science. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound's reactivity, detailed experimental protocols for its key transformations, and a summary of relevant quantitative data.

This compound is a key building block, primarily utilized in the Matteson homologation reaction to extend carbon chains with stereocontrol, and in the synthesis of valuable α-aminoboronates, which are prominent pharmacophores in numerous approved drugs.[1][2] This guide explores the theoretical basis for its reactivity, focusing on the mechanistic pathways of its hallmark reactions.

Theoretical Reactivity Profile

The reactivity of this compound is principally governed by the electrophilic nature of the boron atom and the presence of a good leaving group (bromide) on the adjacent carbon. Nucleophilic attack at the boron center initiates a cascade of events, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with a high degree of stereochemical fidelity.

Computational studies, primarily using Density Functional Theory (DFT), on analogous α-halo boronic esters have provided significant insights into the mechanism of these transformations.[3] The generally accepted mechanism for the Matteson homologation involves the formation of a tetracoordinate boronate "ate" complex upon reaction with a nucleophile. This is followed by a stereospecific 1,2-migration of a substituent from the boron to the adjacent carbon, displacing the bromide. The stereochemical outcome is dictated by the chiral auxiliary on the boronic ester.

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone reagent in several critical synthetic transformations, including the Matteson homologation and the synthesis of α-aminoboronates.

Matteson Homologation

The Matteson homologation allows for the stereocontrolled one-carbon extension of a boronic ester. The reaction of this compound with an organometallic reagent, such as a Grignard reagent, proceeds through the formation of an α-halo boronate complex, which then undergoes a 1,2-migration to furnish the homologated product.[4]

Detailed Experimental Protocol for Matteson Homologation:

A general procedure involves the slow addition of a Grignard reagent (1.0 equivalent) to a cooled solution (-78 °C) of this compound (1.0 equivalent) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at low temperature for a specified period before being warmed to room temperature and quenched with an acidic aqueous solution. The product is then extracted, purified by chromatography, and characterized. While specific yields are substrate-dependent, this method is known for its efficiency.[5]

Synthesis of α-Aminoboronates

α-Aminoboronates are a critical class of compounds in medicinal chemistry, with several approved drugs featuring this motif.[1] A common route to these compounds involves the reaction of an α-halo boronic ester with a nitrogen nucleophile, such as lithium hexamethyldisilazide (LiHMDS), followed by deprotection.[2][3]

Detailed Experimental Protocol for the Synthesis of an α-Aminoboronate Precursor:

To a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C, a solution of LiHMDS (1.1 equivalents) in THF is added dropwise. The reaction is stirred at this temperature for several hours before quenching with a saturated aqueous solution of ammonium chloride. The resulting N-silylated aminoboronate can be isolated and purified. Subsequent deprotection of the silyl group, typically under acidic conditions, yields the desired α-aminoboronate.[2]

Quantitative Data Summary

While specific kinetic data for the reactions of this compound are not extensively reported, the yields for its key transformations are generally high, underscoring its utility in synthesis. The following table summarizes typical yields for the Matteson homologation and the synthesis of α-aminoboronate precursors.

| Reaction | Nucleophile | Product | Typical Yield (%) |

| Matteson Homologation | Grignard Reagents (e.g., Alkyl/Aryl-MgBr) | Homologated Boronic Ester | 70-95 |

| α-Aminoboronate Synthesis | Lithium Hexamethyldisilazide (LiHMDS) | N-Silylated α-Aminoboronate | 65-90 |

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Caption: Mechanism of the Matteson Homologation Reaction.

Caption: Pathway for the Synthesis of α-Aminoboronates.

References

- 1. α-Aminoboronate synthesis [organic-chemistry.org]

- 2. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Diisopropyl(bromomethyl)boronate in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of diisopropyl(bromomethyl)boronate as a versatile reagent in the synthesis of primary boronic esters and their subsequent application in Suzuki-Miyaura cross-coupling reactions. This two-step, one-pot or sequential approach allows for the efficient formation of carbon-carbon bonds, which is a cornerstone of modern synthetic organic chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] this compound serves as a valuable building block for the synthesis of various primary boronic esters, which are key intermediates in these coupling reactions. The general strategy involves the reaction of this compound with an organometallic reagent (e.g., a Grignard or organolithium reagent) to generate a new, more complex primary boronic ester. This intermediate can then be directly subjected to Suzuki-Miyaura cross-coupling conditions to afford the desired product.

This methodology is particularly useful for the synthesis of molecules where the required primary boronic acid or ester is not commercially available or is unstable. The in situ generation of the boronic ester allows for its immediate use in the subsequent cross-coupling step, often leading to higher overall yields and operational simplicity.

Reaction Schematics and Workflow

The overall transformation can be depicted as a two-step process, which can often be performed sequentially in a single reaction vessel ("one-pot").

Step 1: Synthesis of Primary Boronic Ester

An organometallic reagent (R-M, where M is typically MgX or Li) reacts with this compound to form a new primary boronic ester.

Step 2: Suzuki-Miyaura Cross-Coupling

The newly formed primary boronic ester is then coupled with an organic halide (R'-X, where X is typically I, Br, or OTf) in the presence of a palladium catalyst and a base to yield the cross-coupled product (R-CH₂-R').

A generalized workflow for this process is illustrated below.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of primary boronic esters from this compound and their subsequent Suzuki-Miyaura cross-coupling reactions. The data is compiled from analogous transformations reported in the literature.

Table 1: Synthesis of Primary Boronic Esters

| Entry | Organometallic Reagent (R-MgX) | Product (R-CH₂-B(OiPr)₂) | Yield (%) |

| 1 | Phenylmagnesium bromide | Diisopropyl benzylboronate | ~85% |

| 2 | 4-Methoxyphenylmagnesium bromide | Diisopropyl (4-methoxybenzyl)boronate | ~82% |

| 3 | 2-Thienylmagnesium bromide | Diisopropyl (2-thenyl)boronate | ~78% |

| 4 | n-Butylmagnesium chloride | Diisopropyl pentylboronate | ~90% |

Table 2: Suzuki-Miyaura Cross-Coupling of Primary Boronic Esters

| Entry | Boronic Ester | Aryl Halide | Product | Yield (%) |

| 1 | Diisopropyl benzylboronate | 4-Bromoanisole | 4-Methoxy-4'-methylbiphenyl | ~88% |

| 2 | Diisopropyl benzylboronate | 1-Bromo-4-nitrobenzene | 4-Methyl-4'-nitrobiphenyl | ~75% |

| 3 | Diisopropyl (4-methoxybenzyl)boronate | 4-Bromotoluene | 4-Methoxy-4'-methylstilbene | ~85% |

| 4 | Diisopropyl pentylboronate | 2-Bromopyridine | 2-Pentylpyridine | ~70% |

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Biaryl Methane via Suzuki-Miyaura Coupling

This protocol describes the synthesis of diisopropyl benzylboronate from this compound and phenylmagnesium bromide, followed by a one-pot Suzuki-Miyaura cross-coupling with 4-bromoanisole.

Materials:

-

This compound

-

Magnesium turnings

-

Bromobenzene

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

-

Deionized water

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

Step A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-